Ethyl 2-(2-bromophenyl)-2-oxoacetate
Description
Significance of Alpha-Ketoesters in Contemporary Organic Synthesis
Alpha-ketoesters are a class of organic compounds characterized by a ketone group adjacent to an ester functionality. This unique arrangement of two vicinal carbonyl groups imparts a high degree of reactivity and synthetic versatility, making them highly prized intermediates in modern organic synthesis. The electrophilicity of the keto group makes them excellent substrates for a wide array of chemical transformations.
Their utility is demonstrated in their application as key intermediates in the total synthesis of various natural products. They readily participate in reactions such as aldol (B89426) additions, Mannich reactions, and carbonyl-ene reactions. Furthermore, alpha-ketoesters are pivotal in asymmetric catalysis, where their 1,2-dicarbonyl structure can coordinate to chiral catalysts, enabling the precise and efficient creation of stereogenic centers. orgsyn.org This capability is crucial in the development of pharmaceuticals and other bioactive molecules. They are also important precursors for synthesizing other valuable compounds like α-hydroxy acids and α-amino acids. apolloscientific.co.uksigmaaldrich.com
Contextualization of Brominated Aromatic Compounds in Synthetic Chemistry
Brominated aromatic compounds are fundamental building blocks in synthetic chemistry, primarily due to the reactivity of the carbon-bromine bond. nih.gov This bond provides a handle for introducing a wide range of other functional groups through various chemical reactions. Electrophilic aromatic bromination is a common method for preparing these compounds, which are then used extensively as intermediates in the production of pharmaceuticals, agrochemicals, and specialty materials. nih.gov
The bromine atom can be readily substituted or utilized in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. nih.gov The position of the bromine atom on the aromatic ring can significantly influence the reactivity and the types of structures that can be synthesized, with ortho-substituted compounds like Ethyl 2-(2-bromophenyl)-2-oxoacetate offering potential for intramolecular reactions to form cyclic structures. sigmaaldrich.com
Overview of Existing Research Trajectories for this compound
Research specifically focused on this compound is more specialized compared to its well-documented para-isomer, Ethyl 2-(4-bromophenyl)-2-oxoacetate. sigmaaldrich.com The compound is commercially available, indicating its utility as a building block for more complex syntheses. nih.gov
One notable area of application is in multicomponent reactions for the synthesis of complex, highly substituted heterocyclic structures. For instance, it has been used as a key reactant in a one-pot, four-component reaction involving a pyrrole (B145914) derivative, an aniline, and an isocyanide to produce complex pyrrole-containing amides. This demonstrates its capacity to participate in sophisticated transformations to rapidly build molecular complexity. The reaction leverages the reactivity of the keto-ester portion of the molecule.
Research Gaps and Future Directions in Compound-Specific Investigations
Despite its potential, the full synthetic utility of this compound remains largely underexplored, presenting several opportunities for future research. The primary research gap is the limited number of documented, specific applications and reaction developments for this particular ortho-isomer.
Future research could systematically explore the unique reactivity conferred by the ortho-position of the bromine atom. Key areas for investigation include:
Intramolecular Cyclization Reactions: The proximity of the bromo and the oxoacetate groups could be exploited to synthesize a variety of heterocyclic systems, such as benzofurans or other oxygen-containing heterocycles, through intramolecular C-O or C-C bond formation.
Palladium-Catalyzed Cross-Coupling Reactions: A systematic study of its behavior in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) would be valuable. This could lead to the synthesis of novel biaryl compounds and other substituted aromatics with unique steric and electronic properties due to the ortho-substitution pattern.
Development of Novel Multicomponent Reactions: Building on existing work, new multicomponent reactions could be designed to leverage both the keto-ester and the bromophenyl functionalities simultaneously, leading to the efficient synthesis of novel compound libraries for drug discovery and materials science.
Asymmetric Transformations: Investigating the use of this compound in enantioselective reactions, using chiral catalysts to control the stereochemistry at the alpha-carbon, would be a significant advancement, providing access to chiral building blocks that are otherwise difficult to obtain.
By systematically investigating these areas, the chemical community can unlock the full potential of this compound as a versatile tool in organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-bromophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUHAMLUWOLQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482540 | |
| Record name | Ethyl 2-(2-bromophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62123-82-4 | |
| Record name | Ethyl 2-(2-bromophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 2 Bromophenyl 2 Oxoacetate
Established Synthetic Pathways to Alpha-Ketoesters Relevant to the Compound
The synthesis of α-ketoesters can be achieved through various general methodologies, including Grignard reagent-mediated transformations, oxidative approaches, and coupling reactions. mdpi.com These methods provide access to a wide array of α-ketoesters, forming the foundation for the specific synthesis of ethyl 2-(2-bromophenyl)-2-oxoacetate.
Grignard Reagent-Mediated Transformations with Oxalate (B1200264) Derivatives
A primary and direct method for synthesizing α-ketoesters involves the reaction of Grignard reagents with derivatives of oxalic esters, such as diethyl oxalate. tandfonline.comresearchgate.net This approach is predicated on the nucleophilic addition of the Grignard reagent to one of the ester groups of the oxalate.
Historically, the reaction of Grignard reagents with diethyl oxalate often resulted in low to moderate yields, typically between 5-20% for primary alkyl α-ketoesters when conducted in ether. tandfonline.com The formation of tertiary alcohols as byproducts, resulting from the reaction of the Grignard reagent with the newly formed ketone, is a significant challenge. stackexchange.com To mitigate this, inverse addition, where the Grignard reagent is added to an excess of diethyl oxalate, can be employed to keep the concentration of the initial product low. stackexchange.com
Several improvements to this method have been developed. Using an excess of diethyl oxalate (1.1 to 2 molar equivalents) and changing the solvent to tetrahydrofuran (B95107) (THF) has been shown to increase yields to a range of 40-76%. tandfonline.com Another approach involves carrying out the reaction with a 30% excess of the Grignard reagent in ether, which has produced yields from 51-98%. tandfonline.com However, this can still lead to the formation of unwanted byproducts due to the reactivity of the α-ketoester product with the excess Grignard reagent. tandfonline.com The use of ethyl 2-pyridyl oxalate as a reagent has also been explored, offering a one-step synthesis of α-ketoesters by reacting with Grignard reagents. scispace.com This method has shown promise, particularly with aromatic Grignard reagents. scispace.com
The reaction conditions, such as temperature, play a critical role. Maintaining a low temperature, for instance below -60°C, during the addition of the Grignard reagent is crucial to prevent side reactions. tandfonline.com
Oxidative Approaches for Alpha-Ketoester Formation
Oxidative methods provide a powerful alternative for the synthesis of α-ketoesters. These strategies often involve the oxidation of various precursors, including α-hydroxy acids and their esters, ketones, and alkynes. mdpi.comorganic-chemistry.org
One common approach is the oxidation of α-hydroxy acid esters. mdpi.com For example, a catalytic system of Zn(NO₃)₂/VOC₂O₄ under molecular oxygen has been used for the selective oxidation of α-hydroxy acid esters to α-keto acid esters with high conversion and selectivity. mdpi.com Another method utilizes 2-azaadamantane (B3153908) N-oxyl (AZADO), a nitroxyl (B88944) radical catalyst, for the chemoselective oxidation of α-hydroxy acids to α-keto acids. organic-chemistry.org
The oxidation of ketones, particularly acetophenones, is another viable route. An iodine-mediated oxidative esterification of acetophenones in the presence of potassium xanthates can produce α-ketoesters in high yields. organic-chemistry.orgnih.gov In this reaction, the potassium xanthate serves a dual role by promoting the oxidative esterification and providing the alkoxy group. nih.gov Copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols using molecular oxygen also yields a broad range of α-ketoesters. organic-chemistry.org
Furthermore, alkynes can be converted to α-ketoesters through oxidative processes. rsc.org A copper-catalyzed photoredox method allows for the controlled oxidation of terminal alkynes to α-keto esters using molecular oxygen as a sustainable oxidant. rsc.org
Coupling Reactions for Substituted Oxoacetates
Coupling reactions offer a versatile strategy for the synthesis of substituted oxoacetates. These reactions typically involve the formation of a carbon-carbon bond between two different starting materials, often facilitated by a metal catalyst.
The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a well-established method for forming C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org While traditionally used for synthesizing enynes and arylalkynes, variations of this reaction can be applied to the synthesis of α-ketoesters. mdpi.comnih.govrsc.org For instance, the Sonogashira-type cross-coupling of acyl chlorides with terminal alkynes, mediated by palladium catalysts, can yield alkynyl ketones, which can be precursors to α-ketoesters. mdpi.com This reaction can be performed under relatively mild conditions, sometimes even without a copper co-catalyst. mdpi.com
Other coupling reactions include those involving aryldiazonium salts, which are highly reactive intermediates. researchgate.net These can be coupled with active methylene (B1212753) compounds like β-keto esters (e.g., ethyl acetoacetate) in what is known as a diazo coupling reaction. researchgate.net
Specific Synthetic Routes for this compound
The synthesis of this compound specifically leverages some of the general methodologies described above, with a focus on starting materials that incorporate the ortho-brominated phenyl group.
Strategies Employing Ortho-Brominated Phenyl Precursors
A key strategy for synthesizing this compound involves the use of ortho-brominated phenyl precursors. A common starting material is 2-bromoacetophenone (B140003). The α-bromination of acetophenones is a well-known transformation, and various methods exist for this purpose. nih.govresearchgate.netorganic-chemistry.org For example, 1-arylethanones can be rapidly brominated using an H₂O₂-HBr aqueous system in dioxane. organic-chemistry.org
Once the corresponding α-haloketone is obtained, it can serve as a precursor. For instance, α-bromoketones are versatile intermediates for a variety of chemical transformations. researchgate.net
Another approach involves the direct oxidation of arylacetic esters. pku.edu.cn However, this method can be limited, especially for substrates with ortho-substituents. pku.edu.cn A more successful route involves a one-pot reaction sequence starting from aryl bromides. pku.edu.cn
The Grignard reagent approach is also applicable. The Grignard reagent derived from 1,2-dibromobenzene (B107964) can be reacted with diethyl oxalate. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired α-ketoester and minimize the formation of byproducts.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, stoichiometry of reagents, and the type of catalyst or promoter used.
In Grignard reactions, the slow, dropwise addition of the Grignard reagent to a cooled solution of diethyl oxalate is critical to prevent the temperature from rising and to minimize side reactions. tandfonline.com The use of an excess of diethyl oxalate can also improve yields by ensuring that the Grignard reagent is consumed before it can react with the product. tandfonline.com
For oxidative methods, the choice of oxidant and catalyst is paramount. For example, in the oxidative esterification of 2,2-dibromo-1-phenylethanone (B86434), using dimethyl sulfoxide (B87167) (DMSO) as the oxidizing agent followed by esterification with an alcohol has been shown to be an efficient method. aurigeneservices.com The reaction temperature and the volume of the solvent are important variables; for instance, the reaction of 2,2-dibromo-1-phenylethanone in DMSO required heating to 50–55 °C for an extended period to achieve good conversion. aurigeneservices.com
The table below summarizes the optimization of the oxidative esterification of 2,2-dibromo-1-phenylethanone to ethyl oxo(phenyl)acetate, a closely related compound, highlighting the effect of different conditions.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMSO | 50-55 | 34 | 74 |
| 2 | DMSO (less than 5 volumes) | 50-55 | - | Stirring issues |
Data adapted from a study on the synthesis of aryl and hetaryl α-keto esters. aurigeneservices.com
In coupling reactions, the choice of catalyst, ligand, and base can significantly impact the outcome. For Sonogashira couplings, palladium catalysts are commonly used, and the reaction can often be performed under mild, amine-free conditions with a suitable base like tetrabutylammonium (B224687) acetate (B1210297). organic-chemistry.org The development of highly active catalysts has allowed for lower catalyst loadings and reactions at room temperature. organic-chemistry.org
Advanced and Sustainable Synthetic Approaches
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgnih.gov This technique utilizes microwave energy to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. ajrconline.orgnih.govniscpr.res.in
Another relevant example is the microwave-mediated synthesis of β-keto esters from acyl Meldrum's acid and an alcohol, which proceeds efficiently. niscpr.res.in The application of microwave irradiation to the synthesis of various heterocyclic compounds has also demonstrated significant rate enhancements and improved yields. nih.govnih.gov These examples strongly suggest that a microwave-assisted approach could be a viable and efficient method for the synthesis of this compound, potentially from a suitable 2-bromobenzoyl derivative. The general advantages of microwave-assisted synthesis are summarized in the table below.
| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
|---|---|---|---|
| Synthesis of α-ketoamides | Not specified | Shorter time, higher yield | nih.govcore.ac.uk |
| Synthesis of Trifluoromethyl-substituted spiro[3H-indole-3,3′-[3H-1,2,4]triazole]-2(1H)-ones | Not specified | 5.0 minutes, 85-90% | nih.gov |
| Synthesis of Thioether derivatives containing 1,2,4-triazole (B32235) moieties | Not specified | 15 minutes, 81% | nih.gov |
Flow Chemistry Methodologies in Alpha-Ketoester Production
Flow chemistry, or continuous-flow synthesis, has gained significant traction in both academic and industrial settings as a safe, efficient, and scalable technology for chemical production. This methodology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net The enhanced heat and mass transfer in flow reactors can lead to improved yields, higher purity, and safer operation, especially for highly exothermic or hazardous reactions. researchgate.net
Although specific protocols for the synthesis of this compound in a flow system are not extensively documented, the continuous-flow synthesis of related glyoxal (B1671930) derivatives has been successfully demonstrated. bohrium.com This process, mediated by butyllithium (B86547) in a micromixer, allows for efficient C-C bond formation with moderate to high yields and a throughput in the grams-per-minute range. bohrium.com The synthesis of other heterocyclic compounds and intermediates for active pharmaceutical ingredients has also been effectively translated to continuous-flow processes, highlighting the versatility of this technology. sigmaaldrich.com
The modular nature of flow chemistry systems allows for the integration of multiple reaction and purification steps into a single, continuous process, which can significantly streamline the synthesis of complex molecules. Given these advantages, a flow chemistry approach for the synthesis of this compound could offer a scalable and efficient alternative to traditional batch processing.
| Parameter | Advantage in Flow Chemistry | Reference |
|---|---|---|
| Safety | Improved control over reaction conditions, smaller reaction volumes reduce risks. | researchgate.net |
| Scalability | Production can be scaled up by running the system for longer periods. | |
| Efficiency | Enhanced heat and mass transfer lead to faster reactions and higher yields. | researchgate.net |
| Purity | Precise control can minimize the formation of byproducts. | researchgate.net |
Chemoenzymatic Synthetic Routes for Enantiopurity
The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical synthesis, offers a powerful strategy for obtaining chiral molecules with high enantiopurity. nih.govnih.gov
For α-ketoesters like this compound, a potential chemoenzymatic route to obtain a single enantiomer would involve the enzymatic kinetic resolution of a racemic precursor, such as the corresponding α-hydroxy ester, ethyl 2-hydroxy-2-(2-bromophenyl)acetate. Lipases are a class of enzymes that are frequently employed for the kinetic resolution of racemic esters through enantioselective hydrolysis or transesterification. nih.govcore.ac.ukresearchgate.net
Research on the enzymatic resolution of structurally related (R,S)-2-bromophenylacetic acid octyl ester has demonstrated the effectiveness of this approach. core.ac.uk Using a mutated lipase (B570770) from Yarrowia lipolytica in a biphasic system of aqueous buffer and supercritical CO2, good enantioselectivity was achieved. core.ac.uk Similarly, lipases from Candida antarctica and Pseudomonas cepacia have shown high efficiency in the resolution of various 2-bromo-tolylacetic acid esters, with the position of the methyl group on the aromatic ring influencing the enantioselectivity. researchgate.net For example, P. cepacia lipase exhibited high enantioselectivity (E-values > 50) for the resolution of meta- and para-substituted tolyl derivatives. researchgate.net
These findings indicate that a lipase-catalyzed kinetic resolution of the corresponding racemic α-hydroxy ester precursor is a highly feasible strategy for the production of enantiopure this compound.
| Substrate | Enzyme | Resolution Method | Key Finding | Reference |
|---|---|---|---|---|
| (R,S)-2-bromophenylacetic acid octyl ester | Mutated Yarrowia lipolytica lipase | Hydrolysis in aqueous/scCO2 | Good enantioselectivity achieved. | core.ac.uk |
| (RS)-2-bromo tolyl acetate esters | Pseudomonas cepacia lipase | Transesterification | High enantioselectivity (E > 50) for m- and p-isomers. | researchgate.net |
| Racemic Naproxen methyl ester | Candida rugosa lipase | Hydrolysis | E-value of 174.2 achieved. | nih.gov |
| Racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate | Burkholderia cepacia lipase | Hydrolysis | High enantioselectivity (E > 200). | nih.gov |
Reactivity and Mechanistic Investigations of Ethyl 2 2 Bromophenyl 2 Oxoacetate
Electrophilic Reactivity of the Alpha-Ketoester Moiety
The core of ethyl 2-(2-bromophenyl)-2-oxoacetate's reactivity lies in the α-ketoester functional group. This group consists of a ketone and an ester carbonyl group connected directly, which mutually enhance their electrophilic character through the inductive effect. The carbon atoms of both carbonyls are electron-deficient and thus susceptible to attack by nucleophiles.
The α-ketoester can act as a versatile electrophile in various transformations. For instance, in Friedel-Crafts type reactions, ethyl aryl glyoxylates can be synthesized by reacting an aromatic compound with ethyl oxalyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride. google.com This highlights the electrophilic nature of the acyl chloride precursor to the ketoester. The resulting α-ketoester itself contains two electrophilic centers, making it a valuable synthon for building more complex molecules. These compounds are recognized as important intermediates for producing pharmaceuticals, dyes, and pesticides.
Influence of the Ortho-Bromine Substituent on Aromatic Reactivity
The reactivity of the benzene (B151609) ring in this compound is significantly influenced by two substituents: the ortho-bromine atom and the adjacent glyoxylate (B1226380) group (-COCOOEt).
Electronic Effects : Both substituents are electron-withdrawing, deactivating the aromatic ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. organicmystery.com
The α-ketoester group is strongly deactivating via both inductive and resonance effects, pulling electron density from the ring. Carbonyl-containing groups are powerful deactivators and meta-directors. organicmystery.com
Steric Effects : The bromine atom at the ortho position presents considerable steric hindrance. wikipedia.org This "ortho effect" can physically block incoming electrophiles from attacking the adjacent C6 position and can influence the conformation of the α-ketoester group, potentially twisting it out of the plane of the ring. wikipedia.org This steric crowding can make the other ortho position (C3) and the para position (C5) more accessible, provided the electronic effects also favor these sites. libretexts.org
In electrophilic substitution reactions, the directing effects of the two groups are opposed. The ortho-bromo group directs incoming electrophiles to the C4 (para) and C6 (ortho) positions, while the meta-directing ketoester group directs them to the C3 and C5 positions. The combination of steric hindrance from the bromine and the strong deactivating nature of the ketoester makes further substitution on the ring challenging and regioselectively complex. nih.govnih.gov
Nucleophilic Addition Reactions
The most common reactions involving the α-ketoester moiety are nucleophilic additions to the highly electrophilic ketone carbonyl. This carbon is more reactive than the ester carbonyl.
A prominent example is the Wittig reaction , which converts aldehydes and ketones into alkenes. google.comnih.govorgsyn.org this compound can react with a phosphorus ylide (a Wittig reagent) to form a substituted alkene, where the ketonic oxygen is replaced by the alkylidene group from the ylide. orgsyn.orgwikipedia.org The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to yield the alkene and the highly stable triphenylphosphine (B44618) oxide, providing the thermodynamic driving force. wikipedia.org
Table 1: Illustrative Wittig Reactions with this compound This table illustrates the expected products from the Wittig reaction based on general principles. Specific yields for this substrate may vary.
| Wittig Reagent (Ylide) | Expected Alkene Product |
|---|---|
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Ethyl 2-(2-bromophenyl)propenoate |
| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | Ethyl 2-(2-bromophenyl)but-2-enoate (E/Z mixture) |
| (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCOOEt) | Diethyl 2-(2-bromobenzylidene)malonate |
Another important nucleophilic addition is the Reformatsky reaction . This reaction involves the treatment of an α-haloester with zinc metal to form an organozinc reagent (a Reformatsky enolate), which then adds to a ketone or aldehyde. wikipedia.orgorganic-chemistry.org In a variation, the ketone functionality of this compound could serve as the electrophile for an organozinc reagent derived from a separate α-haloester, such as ethyl bromoacetate, to produce a β-hydroxy ester. theaic.orgnih.gov
Reductive Transformations of the Carbonyl Groups
The carbonyl groups of this compound can be selectively reduced. The choice of reducing agent determines the outcome.
Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing aldehydes and ketones but typically not esters. masterorganicchemistry.com Therefore, treatment of this compound with NaBH₄ would selectively reduce the ketone to a secondary alcohol, yielding ethyl 2-(2-bromophenyl)-2-hydroxyacetate. youtube.comorganic-chemistry.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic ketone carbon. youtube.com The presence of additives like manganese(II) chloride can enhance the stereoselectivity of such reductions in related systems. researchgate.net
Table 2: Reduction of this compound This table outlines transformations based on established reactivity of reducing agents. masterorganicchemistry.comresearchgate.net
| Reagent | Carbonyl Group(s) Reduced | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 2-(2-bromophenyl)-2-hydroxyacetate |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 1-(2-Bromophenyl)ethane-1,2-diol |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ketone (and potentially C-Br bond) | Ethyl 2-(2-bromophenyl)-2-hydroxyacetate or Ethyl 2-phenyl-2-hydroxyacetate |
More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce both the ketone and the ester functionalities, leading to the formation of a diol, specifically 1-(2-bromophenyl)ethane-1,2-diol. Catalytic hydrogenation can also be employed, though it carries the risk of dehalogenation (hydrogenolysis of the C-Br bond) depending on the catalyst and reaction conditions.
Oxidative Transformations of the Compound
The oxidation of α-ketoesters is less common than their reduction, as they are already in a relatively high oxidation state. However, under specific conditions, transformations can occur. For instance, α-ketoesters can be synthesized via the oxidation of related compounds, such as the Nef reaction of 2-aryl-2-nitroacetates, which converts a nitro group to a carbonyl group. nih.gov
Oxidative cleavage of the C-C bond between the two carbonyl groups is a potential transformation, although it requires harsh conditions. More relevant is the oxidation of derivatives. For example, if the ketone in this compound is first reduced to an alcohol, forming ethyl 2-(2-bromophenyl)-2-hydroxyacetate, this secondary alcohol can then be oxidized back to the ketone using standard oxidizing agents. The synthesis of aryl glyoxylates can be achieved through the controlled oxidation of aryl ethylenes or aryl methyl ketones. google.com Another method involves the oxidation of ethyl tartrate derivatives. orgsyn.org
Studies on Reaction Mechanisms
While many reactions of this compound proceed through ionic intermediates, radical pathways offer alternative routes for derivatization. The photolytic decomposition of related aryldiazoacetates under blue light irradiation provides insight into such mechanisms. nih.gov These reactions generate carbene intermediates which can then undergo a variety of transformations, including insertions and cyclopropanations.
A plausible radical pathway for the derivatization of this compound could start from its corresponding diazo compound, ethyl 2-(2-bromophenyl)-2-diazoacetate. Photolysis of this precursor would lead to the expulsion of nitrogen gas (N₂) and the formation of a highly reactive carbene. This carbene could then be trapped by various agents. For example, reaction with an alkene would lead to a cyclopropane (B1198618) derivative. The photolysis of aryl azides, another class of compounds that generate reactive intermediates (nitrenes), has also been shown to proceed via radical recombination mechanisms. researchgate.net The study of radical additions to compounds like ethyl 2-bromo-2,2-difluoroacetate further supports the feasibility of radical-mediated functionalization of such structures.
Enolate Chemistry and Subsequent Transformations
The reactivity of this compound is significantly influenced by the presence of two carbonyl groups, which acidify the alpha-protons, and the ortho-bromo substituent on the phenyl ring. The generation of an enolate from this molecule opens up a variety of potential synthetic transformations, although specific literature on this exact compound is limited. The principles of enolate chemistry, however, allow for the prediction of its reactivity with various electrophiles.
Enolates are powerful nucleophiles that can react at either the carbon or oxygen atom, although reactions with most carbon electrophiles occur at the carbon. beilstein-journals.org The formation of the enolate of this compound can be achieved using a suitable base. The choice of base and reaction conditions can influence the concentration and type of enolate formed. beilstein-journals.org For instance, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to generate enolates quantitatively. nih.gov
Subsequent transformations of the in situ generated enolate can lead to the formation of new carbon-carbon bonds and the construction of more complex molecular architectures. These reactions are fundamental in organic synthesis.
One of the most common reactions of enolates is alkylation, which involves the reaction of the enolate with an alkyl halide in an SN2 type reaction. nih.govamazonaws.comresearchgate.net This allows for the introduction of an alkyl group at the alpha-position. The success of this reaction is dependent on the nature of the alkyl halide, with primary and methyl halides being the most effective. nih.gov
Another significant transformation is the aldol (B89426) reaction, where the enolate adds to a carbonyl compound, such as an aldehyde or ketone, to form a β-hydroxy carbonyl compound. nih.gov This reaction can be catalyzed by either acid or base. nih.gov In the case of this compound, the resulting product would possess a new stereocenter, making diastereoselective and enantioselective variants of this reaction highly valuable.
Furthermore, the presence of the ortho-bromo substituent provides a handle for subsequent intramolecular reactions. For example, a tandem reaction could be envisioned where the enolate is first formed and then participates in an intramolecular cyclization. Such tandem reactions, where multiple bonds are formed in a single operation without the isolation of intermediates, are highly efficient synthetic strategies. beilstein-journals.org One could foresee a scenario where, after an initial intermolecular reaction, the bromo group is utilized in a subsequent palladium-catalyzed cross-coupling reaction or a radical cyclization.
The following table summarizes potential transformations of the enolate derived from this compound based on established principles of enolate chemistry.
| Transformation | Reagent/Electrophile | Product Type | Potential Subsequent Reaction |
| Alkylation | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | α-Alkylated α-keto ester | Further functionalization of the ester or keto group |
| Aldol Addition | Aldehyde or Ketone (e.g., Benzaldehyde) | β-Hydroxy-α-keto ester | Dehydration to form an α,β-unsaturated system |
| Acylation | Acyl Halide or Anhydride | β-Dicarbonyl compound | Decarboxylation or use in heterocyclic synthesis |
| Michael Addition | α,β-Unsaturated Carbonyl Compound | 1,5-Dicarbonyl compound | Intramolecular cyclization (e.g., Robinson annulation) |
| Intramolecular Cyclization | - | Benzofuran (B130515) derivative | Aromatization or further ring functionalization |
Applications of Ethyl 2 2 Bromophenyl 2 Oxoacetate in Organic Synthesis
Role as a Versatile Building Block for Complex Organic Architectures
The dual reactivity of ethyl 2-(2-bromophenyl)-2-oxoacetate, stemming from its electrophilic ketone and ester functionalities alongside the bromine-substituted phenyl ring, establishes it as a potent building block for elaborate organic molecules. The α-ketoester portion can readily react with a variety of nucleophiles, while the bromoaryl group is primed for transition metal-catalyzed cross-coupling reactions. This orthogonal reactivity allows for sequential and controlled modifications, providing access to complex substitution patterns that would be challenging to achieve otherwise.
This compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals, dyes, and pesticides. For instance, the arylation reaction of racemic β-stereogenic α-keto esters, where bromoaryl groups are well-tolerated, leads to the formation of complex β-stereogenic tertiary aryl glycolate (B3277807) derivatives. core.ac.uk This highlights the compound's ability to participate in reactions that build sophisticated stereocenters, which are crucial components of many bioactive molecules. The presence of the bromine atom offers a handle for late-stage functionalization via reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the introduction of additional molecular complexity after the ketoester has been transformed.
Precursor for Diverse Heterocyclic Scaffolds
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound provides a robust starting point for the synthesis of various heterocyclic rings, leveraging the reactivity of both the dicarbonyl system and the bromo-substituted phenyl ring.
The α-ketoester functionality is a key synthon for constructing five-membered nitrogen-containing heterocycles like triazoles and oxadiazoles. These scaffolds are present in numerous pharmacologically active agents.
Oxadiazoles: The synthesis of 1,2,4-oxadiazoles can be achieved through the cyclocondensation of amidoximes with carbonyl compounds. nih.gov While direct reaction with this compound is plausible, a common strategy involves its conversion to a more reactive derivative. For example, related α-keto esters are transformed into derivatives like methyl 2-chloro-2-oxoacetate, which then react with aryl amidoximes under reflux to yield 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov This two-step approach, involving activation and subsequent cyclization, is a well-established route to this important heterocyclic core. nih.govipbcams.ac.cnnih.gov
Triazoles: The synthesis of 1,2,4-triazoles often begins with the conversion of an ester to a hydrazide. Ethyl 2-(2-pyridylacetate), a related ester, is first converted to 2-(pyridin-2-yl)acetohydrazide, which then serves as a precursor for triazole synthesis. nih.gov A similar pathway can be envisioned for this compound. The resulting hydrazide can be reacted with isothiocyanates to form thiosemicarbazide (B42300) intermediates, which are subsequently cyclized under basic conditions to afford 1,2,4-triazole-3-thiones. nih.govwisdomlib.org General methods for synthesizing 1,2,3-triazoles often involve the cycloaddition of azides and alkynes, or the use of aryl diazonium salts as a nitrogen source. nih.govscispace.com
| Heterocycle | Precursors | Key Reagents & Conditions | Notes | Reference |
|---|---|---|---|---|
| 1,2,4-Oxadiazole | Aryl amidoxime (B1450833) and methyl 2-chloro-2-oxoacetate (α-keto ester derivative) | Reflux in THF | Yields 3,5-disubstituted 1,2,4-oxadiazoles. The α-keto ester is first activated as an acyl chloride. | nih.gov |
| 1,2,4-Triazole-3-thione | Acetohydrazide and Aryl isothiocyanate | 1. Acetonitrile, reflux; 2. NaOH (aq), reflux | A two-step process involving formation of a thiosemicarbazide intermediate followed by cyclization. | nih.gov |
The structure of this compound is particularly well-suited for the synthesis of benzofurans, a privileged scaffold in natural products and pharmaceuticals. scienceopen.comresearchgate.netnih.gov
Benzofurans: A powerful strategy for benzofuran (B130515) synthesis involves the intramolecular cyclization of precursors derived from ortho-halo-phenols. A related approach uses the Michael addition of a 2-bromophenol (B46759) to ethyl propiolate, followed by a palladium-catalyzed intramolecular Heck coupling to form the benzofuran ring. orgsyn.org The presence of the 2-bromophenyl moiety in this compound makes it an ideal candidate for similar palladium-catalyzed intramolecular C-O bond formations after suitable modification. For example, reaction at the keto-ester could introduce a side chain capable of cyclizing onto the bromo-substituted ring.
Dioxolanes: The formation of dioxolanes typically involves the protection of a ketone or aldehyde as an acetal (B89532) or ketal using a diol under acidic conditions. While the ketone in this compound could undergo such a reaction, this transformation is more commonly used as a protecting group strategy rather than a primary route to complex heterocyclic targets from this specific precursor.
Utilization in Cascade and Domino Reactions
Cascade reactions, also known as domino reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov These reactions lead to a rapid increase in molecular complexity from simple starting materials. Ethyl 2-aryl-2-oxoacetates are excellent substrates for such transformations.
For example, multicomponent reactions like the Biginelli reaction, which combines an aldehyde, a β-dicarbonyl compound, and urea, can produce complex pyrimidine (B1678525) derivatives. mdpi.com Aryl glyoxals, which are structurally similar to α-keto esters, participate in five-component reactions to generate highly substituted aminofurans and other complex structures. nih.gov The electrophilic nature of the two carbonyl groups in this compound makes it a prime candidate for participating as the dicarbonyl component in novel cascade sequences, potentially leading to the one-pot synthesis of polycyclic heterocyclic systems.
Contribution to Enantioselective Synthetic Strategies
The synthesis of single-enantiomer compounds is a cornerstone of modern drug development. This compound and related α-keto esters are valuable prochiral substrates for a variety of catalytic asymmetric transformations, allowing for the creation of chiral tertiary alcohols and other stereochemically rich structures.
One prominent example is the enantioselective arylation of α-keto esters using arylboronic acids (a Hayashi-Miyaura type reaction). core.ac.uk These reactions, catalyzed by chiral rhodium-diene complexes, can proceed with high levels of enantioselectivity. Importantly, these reactions tolerate a range of functional groups, including bromoaryl substituents, furnishing the corresponding tertiary aryl glycolate products with excellent stereocontrol. core.ac.uk
Another powerful method is the organocatalytic asymmetric nitroaldol (Henry) reaction. The addition of nitromethane (B149229) to α-keto esters, catalyzed by cinchona alkaloids, can produce β-nitro-α-hydroxy esters with high enantioselectivity. nih.gov This reaction is effective for a broad scope of aryl α-keto esters, irrespective of the electronic properties of the aromatic ring, demonstrating its potential applicability to this compound. nih.gov Copper-catalyzed allylation reactions have also been developed for the enantioselective synthesis of α-quaternary ketones and α-keto esters. nih.govunc.edu
| Reaction Type | Substrates | Catalyst System | Product Type | Key Findings | Reference |
|---|---|---|---|---|---|
| Enantioconvergent Arylation | Racemic β-stereogenic α-keto ester, Arylboronic acid | Chiral (diene)Rh(I) complex | β-Stereogenic tertiary aryl glycolate | High diastereo- and enantioselectivity. Tolerates bromoaryl groups. | core.ac.uk |
| Aryl α-keto ester, Nitromethane | C6′-OH cinchona alkaloid | Chiral β-nitro-α-hydroxy ester | High enantioselectivity and good yields for a broad range of aryl ketoesters. | nih.gov | |
| Acyl electrophile, Allyl organodiboron reagent | Chiral copper-phosphine complex | α-Quaternary α-keto ester | Forms challenging dialkyl-substituted α-quaternary stereocenters. | nih.govunc.edu |
Role of Ethyl 2 2 Bromophenyl 2 Oxoacetate in Medicinal Chemistry and Drug Discovery
Application in Fragment-Based Drug Discovery and Lead Optimization
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research detailing the specific application of Ethyl 2-(2-bromophenyl)-2-oxoacetate in fragment-based drug discovery (FBDD) and lead optimization campaigns.
While the principles of FBDD involve screening low-molecular-weight compounds (fragments) to identify starting points for developing more potent ligands, and lead optimization focuses on refining the structure of a hit compound to improve its pharmacological properties, there are no specific examples in the accessible scientific literature where this compound has been explicitly used as a fragment or as a core scaffold for lead optimization.
Chemical vendor catalogs confirm the commercial availability of this compound, indicating its potential use as a building block in organic synthesis. However, its direct role and documented findings in the specialized areas of fragment-based screening and lead optimization remain uncharacterized in peer-reviewed studies. The isomeric compound, Ethyl 2-(4-bromophenyl)-2-oxoacetate , is sometimes mentioned as a synthetic intermediate, but this does not provide insight into the specific utility of the 2-bromo isomer in these advanced drug discovery techniques.
Consequently, there are no detailed research findings or data tables to present regarding its use in this context. The scientific community has not yet reported on its screening, hit validation, or its journey through a hit-to-lead process.
Computational and Spectroscopic Studies on Ethyl 2 2 Bromophenyl 2 Oxoacetate
Advanced Computational Chemistry Investigations
Computational chemistry provides profound insights into molecular properties that are difficult or impossible to measure experimentally. For a molecule like ethyl 2-(2-bromophenyl)-2-oxoacetate, these methods can illuminate its electronic landscape, reactivity, and conformational preferences.
While specific DFT studies on this compound are not readily found, the methodology is routinely applied to similar aromatic esters. For instance, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or higher, are employed to optimize the molecular geometry in the gas phase. researchgate.netnih.gov Such calculations would determine the bond lengths, bond angles, and dihedral angles of the most stable conformation of this compound.
A key outcome of DFT analysis is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity, stability, and UV-visible absorption characteristics. researchgate.netnih.gov For this compound, the HOMO would likely be localized on the electron-rich bromophenyl ring, while the LUMO would be centered on the electron-deficient α-ketoester system.
Table 1: Predicted DFT Parameters for this compound Note: These are hypothetical values based on typical results for similar compounds.
| Parameter | Predicted Value/Description |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -2.0 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |
| HOMO Localization | Primarily on the bromophenyl ring |
| LUMO Localization | Primarily on the dicarbonyl moiety |
A Molecular Electrostatic Potential (MEP) map is a valuable computational tool for visualizing the charge distribution on a molecule and predicting its reactive sites. The MEP surface is colored to represent different potential values, indicating regions prone to electrophilic or nucleophilic attack. researchgate.net
For this compound, an MEP analysis would reveal:
Negative Regions (Nucleophilic): The most intense negative potential (typically colored red) would be located around the oxygen atoms of the two carbonyl groups. These sites are the most likely to be attacked by electrophiles or to act as hydrogen bond acceptors.
Positive Regions (Electrophilic): Positive potential (colored blue) would be found near the hydrogen atoms. A region of significant positive potential, known as a σ-hole, might also be associated with the bromine atom, making it a potential halogen bond donor. researchgate.net
Near-Neutral Regions: The phenyl ring's carbon framework and the ethyl group would exhibit intermediate potentials (green).
This map provides a clear visual guide to the molecule's reactivity, suggesting that nucleophiles would preferentially attack the carbonyl carbons, while electrophiles would target the carbonyl oxygens.
The three-dimensional structure and packing of this compound are governed by its conformational flexibility and various non-covalent interactions. The molecule has several rotatable bonds, primarily the C(aryl)-C(carbonyl), C-C, and C-O bonds of the ketoester group. The preferred conformation would be a balance between steric hindrance (especially from the ortho-bromine) and electronic effects like conjugation.
In the solid state or in solution, several intermolecular interactions would be expected to play a role:
Hydrogen Bonding: Although the molecule has no classical hydrogen bond donors, the carbon atoms of the phenyl ring and ethyl group can act as weak donors, forming C–H···O hydrogen bonds with the carbonyl oxygens of neighboring molecules. nih.gov These interactions are often significant in directing crystal packing. nih.govresearchgate.net
Halogen Bonding: The bromine atom, possessing an electropositive σ-hole, could potentially act as a halogen bond donor, interacting with a nucleophilic region (like a carbonyl oxygen) on an adjacent molecule. This is a type of σ-hole interaction related to tetrel bonding. rsc.org
Spectroscopic Characterization Techniques
Spectroscopy is indispensable for confirming the structure of a synthesized compound. NMR and mass spectrometry provide detailed information about the carbon-hydrogen framework and the molecular mass and fragmentation of this compound.
While a published spectrum for this compound is not available, its ¹H and ¹³C NMR spectra can be reliably predicted based on its structure and data from analogous compounds. rsc.orglibretexts.org
¹H NMR: The spectrum would show distinct signals for the ethyl group and the aromatic protons.
A triplet around δ 1.4 ppm for the methyl protons (-CH₃), split by the adjacent methylene (B1212753) group.
A quartet around δ 4.4 ppm for the methylene protons (-OCH₂-), split by the adjacent methyl group.
A complex multiplet pattern in the aromatic region (δ 7.4-7.8 ppm) corresponding to the four non-equivalent protons of the 1,2-disubstituted benzene (B151609) ring.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show 10 distinct signals, as all carbons are in unique electronic environments.
The methyl carbon (-CH₃) would appear upfield around δ 14 ppm.
The methylene carbon (-OCH₂) would be found around δ 62 ppm.
The four aromatic CH carbons would resonate between δ 127-135 ppm.
The two quaternary carbons of the phenyl ring (one attached to bromine, one to the ketoester) would appear in the δ 120-135 ppm range. The carbon bearing the bromine atom is expected to be shifted to a higher field (lower ppm) compared to the others.
The two carbonyl carbons (ester and ketone) would be the most downfield signals, expected in the range of δ 160-190 ppm. docbrown.info
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: Predicted values based on standard chemical shift ranges and data from similar compounds.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Ethyl -CH₃ | ~ 1.4 | Triplet | 3H |
| Ethyl -OCH₂- | ~ 4.4 | Quartet | 2H |
| Aromatic -H | ~ 7.4 - 7.8 | Multiplet | 4H |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| Ethyl -CH₃ | ~ 14 | C10 | |
| Ethyl -OCH₂- | ~ 62 | C9 | |
| Aromatic C-Br | ~ 122 | C2 | |
| Aromatic C-H | ~ 127 - 135 | C3, C4, C5, C6 | |
| Aromatic C-CO | ~ 132 | C1 | |
| Ester C=O | ~ 163 | C8 | |
| Ketone C=O | ~ 185 | C7 |
Mass spectrometry is used to determine the molecular weight and to gain structural information from fragmentation patterns. For this compound (C₁₀H₉BrO₃), High-Resolution Mass Spectrometry (HRMS) would confirm its elemental composition.
The key features of the mass spectrum would be:
Molecular Ion Peak ([M]⁺): A characteristic pair of peaks would be observed for the molecular ion due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively). This would result in two peaks of almost equal intensity at m/z 256 (for C₁₀H₉⁷⁹BrO₃) and m/z 258 (for C₁₀H₉⁸¹BrO₃).
Fragmentation Analysis: The primary fragmentation pathways under techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) would involve the cleavage of the ester and keto groups. Any fragment retaining the bromine atom will also appear as an isotopic doublet.
Table 3: Predicted Major Mass Spectrometry Fragments for this compound
| m/z (⁷⁹Br / ⁸¹Br) | Predicted Fragment Ion | Neutral Loss |
| 256 / 258 | [C₁₀H₉BrO₃]⁺ | (Molecular Ion) |
| 211 / 213 | [C₈H₄BrO₂]⁺ | ·OCH₂CH₃ (Ethoxy radical) |
| 183 / 185 | [C₇H₄BrO]⁺ | CO from m/z 211/213 |
| 155 / 157 | [C₆H₄Br]⁺ | CO from m/z 183/185 |
| 76 | [C₆H₄]⁺ | Br from m/z 155 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is anticipated to exhibit several characteristic absorption bands corresponding to its constituent functional groups: the aromatic ring, the ketone, the ester, and the carbon-bromine bond.
The presence of the ethyl ester group would be confirmed by a strong carbonyl (C=O) stretching vibration, typically appearing in the region of 1750-1735 cm⁻¹. The C-O-C stretching vibrations of the ester would produce two bands, an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch between 1150-1000 cm⁻¹.
The α-keto group is expected to show a distinct C=O stretching band. The conjugation of this ketone with the aromatic ring would likely shift its absorption to a lower wavenumber, generally in the range of 1680-1665 cm⁻¹.
The 2-bromophenyl group would give rise to several characteristic bands. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aromatic C=C stretching vibrations within the benzene ring would appear as a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (ortho-disubstituted) would be identifiable by the C-H out-of-plane bending vibrations in the fingerprint region, typically around 770-735 cm⁻¹. The C-Br stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.
A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H (ethyl) | Stretch | 3000 - 2850 |
| Ester C=O | Stretch | 1750 - 1735 |
| Ketone C=O | Stretch | 1680 - 1665 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Ester C-O | Stretch | 1275 - 1000 |
| C-Br | Stretch | 600 - 500 |
X-ray Crystallography for Solid-State Structure Elucidation
As of the latest literature review, a single-crystal X-ray structure of this compound has not been reported. Therefore, a detailed analysis of its solid-state structure, including unit cell parameters and specific intermolecular interactions, cannot be provided. However, based on the molecular structure and the principles of chemical bonding and intermolecular forces, a hypothetical solid-state conformation can be discussed.
The molecule consists of a planar phenyl ring attached to an ethyl α-keto-ester side chain. Due to steric hindrance from the ortho-bromine atom and the adjacent carbonyl group, it is expected that the plane of the phenyl ring and the plane of the α-dicarbonyl system would not be coplanar. A significant dihedral angle between these two planes is anticipated to minimize steric repulsion.
A table of predicted or typical bond lengths and angles for the key structural features of this compound, based on data from similar compounds, is presented below.
| Bond/Angle | Type | Expected Value |
| C=O (Ester) | Bond Length | ~1.21 Å |
| C=O (Ketone) | Bond Length | ~1.22 Å |
| C-O (Ester) | Bond Length | ~1.34 Å |
| O-C (Ethyl) | Bond Length | ~1.45 Å |
| C-C (Aromatic) | Bond Length | ~1.39 Å |
| C-Br | Bond Length | ~1.90 Å |
| O=C-C (Ester) | Bond Angle | ~124° |
| O=C-C (Ketone) | Bond Angle | ~120° |
| C-O-C (Ester) | Bond Angle | ~117° |
Green Chemistry Perspectives in the Synthesis and Application of Ethyl 2 2 Bromophenyl 2 Oxoacetate
Development of Environmentally Benign Synthetic Approaches
The synthesis of Ethyl 2-(2-bromophenyl)-2-oxoacetate has traditionally involved methods that may not align with modern green chemistry standards. Consequently, research efforts are being directed towards the development of more sustainable synthetic routes that prioritize the use of safer solvents, maximize atom economy, and minimize the generation of hazardous byproducts.
Utilization of Sustainable Solvents
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of α-keto esters like this compound often employ volatile organic compounds (VOCs) which pose environmental and health risks. The exploration of greener alternatives is a key area of research. While specific studies on the use of sustainable solvents for the synthesis of this compound are not extensively documented in publicly available literature, the broader field of organic synthesis provides a roadmap for potential improvements. The aim is to replace hazardous solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents like ethanol (B145695) or 2-methyltetrahydrofuran, which have a lower environmental impact.
Table 1: Comparison of Traditional vs. Sustainable Solvents in Organic Synthesis
| Solvent Class | Examples | Environmental/Safety Concerns | Potential Sustainable Alternatives |
| Halogenated | Dichloromethane, Chloroform | Carcinogenic, Ozone-depleting | 2-Methyltetrahydrofuran, Cyclopentyl methyl ether |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Teratogenic, High boiling points | N,N'-Dimethylpropyleneurea (DMPU), Cyrene |
| Aromatic | Benzene (B151609), Toluene | Carcinogenic, Flammable | Anisole, p-Cymene |
This table illustrates the general shift in solvent selection strategies applicable to the synthesis of compounds like this compound.
Optimization for High Atom Economy and Reduced Byproducts
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. For the synthesis of this compound, this would involve designing a synthetic pathway that maximizes the incorporation of atoms from the starting materials, such as 2-bromoacetophenone (B140003) and a suitable acylating agent.
Optimizing reaction conditions, such as temperature, pressure, and catalyst choice, is crucial for maximizing yield and minimizing the formation of byproducts. For instance, the use of highly selective catalysts can direct the reaction towards the desired product, reducing the generation of unwanted side products that would otherwise require separation and disposal.
Waste Minimization and Management Strategies
A comprehensive green chemistry approach extends beyond the reaction vessel to include the entire lifecycle of the chemical process. Waste minimization for the production of this compound would involve a multi-faceted strategy. This includes recycling unreacted starting materials and solvents, and, where possible, converting byproducts into valuable co-products.
Furthermore, any unavoidable waste must be managed responsibly. This could involve chemical treatment to neutralize hazardous components or bioremediation techniques. The ideal scenario, however, is to prevent waste generation at the source through process optimization and the application of high atom economy reactions.
Energy Efficiency Considerations in Chemical Processes
Energy consumption is a significant contributor to the environmental impact and cost of chemical manufacturing. Improving the energy efficiency of the synthesis of this compound is another key pillar of a green chemistry approach. This can be achieved through several means:
Catalysis: The use of efficient catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thereby reducing energy input.
Process Intensification: Adopting continuous flow reactors instead of traditional batch processing can offer better heat and mass transfer, leading to shorter reaction times and reduced energy consumption.
Microwave and Ultrasound-Assisted Synthesis: These alternative energy sources can often accelerate reaction rates and improve yields, leading to significant energy savings compared to conventional heating methods.
By focusing on these areas, the chemical industry can move towards more sustainable and economically viable methods for producing important chemical intermediates like this compound.
Future Research Directions and Contemporary Challenges
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
A primary challenge in utilizing α-ketoesters is achieving high levels of selectivity and efficiency in their synthesis and subsequent transformations. Future research will concentrate on developing sophisticated catalytic systems to meet these demands.
Transition-Metal Catalysis: While methods like palladium- or cobalt-catalyzed carbonylation of aryl halides exist for synthesizing α-keto esters, future work will aim to develop catalysts that operate under milder conditions and with greater functional group tolerance. mdpi.com Platinum-catalyzed C-H acylation has shown promise for introducing the α-keto ester group while avoiding decarbonylative side reactions, a common challenge. acs.org Research into hybrid systems, such as the combination of Palladium and Ruthenium complexes for asymmetric allylation of related keto esters, points towards a future where multi-catalyst systems can achieve unprecedented levels of stereocontrol. nih.gov
Photocatalysis and Electrocatalysis: The use of visible-light photoredox catalysis is a rapidly expanding field that offers green and efficient reaction pathways. bohrium.comresearchgate.net Future investigations will likely explore photocatalytic methods for both the synthesis of Ethyl 2-(2-bromophenyl)-2-oxoacetate and its subsequent derivatization. These methods can provide alternative reactivity patterns compared to traditional thermal reactions. nih.govacs.org
Heterogeneous and Biomass-Based Catalysis: To enhance sustainability and simplify product purification, the development of heterogeneous catalytic systems is crucial. mdpi.com Such systems are easier to separate from reaction mixtures and can often be recycled. Research into catalysts for converting biomass-derived α-hydroxy acids into α-keto esters highlights a move towards more sustainable chemical production, a strategy that could be adapted for precursors to the target molecule. mdpi.com
| Catalyst Type | Potential Application for this compound | Key Advantages | Research Focus |
| Transition Metals (Pd, Pt, Cu, Ru) | Asymmetric synthesis, C-H functionalization, cross-coupling reactions. acs.orgnih.govnih.gov | High selectivity, broad substrate scope. unc.edu | Milder reaction conditions, lower catalyst loading, enhanced stereocontrol. |
| Photocatalysts (Ir, Ru complexes) | Novel C-C bond formations, divergent reactivity pathways. bohrium.comnih.gov | Use of visible light, green chemistry principles. | Expanding reaction scope, controlling distinct reaction outcomes. acs.org |
| Heterogeneous Catalysts | Sustainable synthesis from precursors, simplified purification. mdpi.com | Catalyst recyclability, suitability for flow chemistry. | Improving catalyst stability and activity. |
Exploration of Undiscovered Reactivity Patterns and Transformation Potential
The dual carbonyl functionality of this compound provides a rich playground for discovering new reactions. The 2-bromo substituent adds another layer of synthetic potential, primarily for cross-coupling reactions.
Future research will focus on moving beyond predictable transformations to uncover novel reactivity. For example, photocatalysis has been shown to enable divergent reactions of α-ketoesters with alkenes, leading to either Paternò–Büchi cycloadditions or allylic functionalizations by subtly tuning reaction conditions. bohrium.comnih.govacs.org Applying these principles to this compound could unlock new pathways to complex heterocyclic systems. Furthermore, its use as a novel carbonyl source in reactions like the Pictet-Spengler synthesis could broaden the scope for creating diverse, pharmaceutically relevant molecules. youtube.com The dynamic kinetic resolution of α-keto esters to form densely functionalized γ-butyrolactones with multiple stereocenters is another promising avenue that could be explored with this specific scaffold. nih.gov
Expansion of Applications in Emerging Chemical Technologies
The unique structure of this compound makes it a candidate for application in several emerging areas of chemical technology.
Automated Synthesis and Flow Chemistry: The development of automated "molecule-making machines" requires robust and well-understood chemical reactions. illinois.edu The transformations of this compound could be optimized for these platforms, enabling the rapid and on-demand synthesis of libraries of derivatives for screening purposes. Flow chemistry, in particular, offers enhanced control over reaction parameters and safety, making it ideal for many of the catalytic reactions discussed.
Materials Science: The rigid 2-bromophenyl core combined with reactive keto-ester groups suggests potential use in the synthesis of novel polymers or functional materials. The bromine atom can serve as a handle for grafting the molecule onto surfaces or incorporating it into larger macromolecular structures through polymerization or cross-coupling.
Biomass Valorization: Strategies for converting biomass into high-value chemicals are a key aspect of sustainable chemistry. mdpi.com While not directly derived from biomass, the synthetic methodologies developed for biomass conversion, such as selective oxidations, could inspire new routes to α-ketoesters like the target compound from bio-based starting materials.
Advanced Mechanistic Elucidation Utilizing State-of-the-Art Analytical Techniques
A deep understanding of reaction mechanisms is fundamental to optimizing existing reactions and discovering new ones. Future research will leverage advanced analytical and computational tools to probe the transformations of this compound in unprecedented detail.
In Situ Spectroscopy: Techniques like in situ Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time. mdpi.com This allows for the direct observation of transient species and provides invaluable data for kinetic modeling and mechanistic verification.
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for mapping reaction energy profiles, visualizing transition states, and understanding the electronic factors that govern reactivity and selectivity. mdpi.com Such studies can explain, for example, why a particular catalyst favors one stereoisomer over another or how reaction conditions can be tuned to switch between different mechanistic pathways. mdpi.com
Rational Design of Next-Generation Bioactive Compounds Derived from the Scaffold
The α-ketoester motif is present in numerous biologically active compounds, and its derivatives are valuable intermediates in pharmaceutical synthesis. researchgate.netnih.gov The this compound scaffold is a particularly attractive starting point for drug discovery.
The 2-bromophenyl group offers a key advantage for medicinal chemistry. The bromine atom can be readily replaced using a wide variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic and modular synthesis of a large library of analogues. This enables a detailed exploration of the structure-activity relationship (SAR). Derivatives could be designed as potential enzyme inhibitors, receptor antagonists, or anti-proliferative agents. For instance, α-ketoesters have been investigated as starting points for platelet aggregation inhibitors and activators of the cystic fibrosis transmembrane conductance regulator (CFTR). researchgate.net Phenylhydrazone derivatives of related ketoesters have also shown antiplatelet activity. nih.gov
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. researchgate.net These technologies can accelerate discovery by predicting reaction outcomes, planning synthetic routes, and identifying promising drug candidates from vast virtual libraries.
Synthesis Planning and Optimization: ML models can be trained on vast datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing or functionalizing this compound, minimizing the need for extensive empirical screening. illinois.edu Retrosynthesis AI tools can propose novel and efficient multi-step pathways to complex target molecules starting from this building block. nih.gov
Drug Discovery: In drug design, ML algorithms can perform virtual screening of thousands of potential derivatives of the scaffold, predicting their binding affinity to biological targets, pharmacokinetic properties (ADME), and potential toxicity. youtube.com This in silico approach allows researchers to prioritize the most promising candidates for synthesis and biological testing, dramatically accelerating the drug discovery pipeline. The integration of AI with automated synthesis platforms could enable autonomous systems that design, synthesize, and test new molecules in a closed loop. youtube.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
